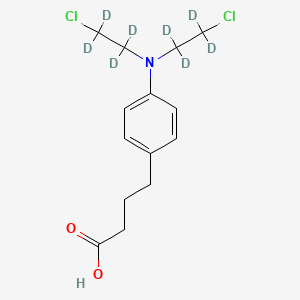

Chlorambucil-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

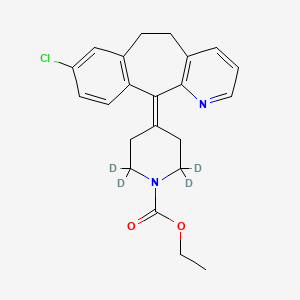

Chlorambucil-d8 is a deuterium-labeled analog of Chlorambucil, an alkylating agent used primarily in the treatment of chronic lymphocytic leukemia, Hodgkin lymphoma, and non-Hodgkin lymphoma . The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of Chlorambucil in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorambucil-d8 is synthesized by incorporating deuterium into the Chlorambucil molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the presence of deuterated reagents. The synthesis typically starts with the preparation of deuterated intermediates, followed by their conversion into this compound through a series of chemical reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Alkylation: Typically occurs under physiological conditions, with this compound reacting with nucleophilic sites on DNA.

Hydrolysis: Occurs in aqueous environments, often catalyzed by enzymes or acidic/basic conditions.

Major Products Formed

Alkylation: Leads to the formation of DNA adducts and cross-links.

Hydrolysis: Results in the formation of phenylacetic acid mustard and other inactive metabolites.

Scientific Research Applications

Chlorambucil-d8 is used extensively in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Chlorambucil. Its applications include:

Mechanism of Action

Chlorambucil-d8 exerts its effects by alkylating DNA, leading to the formation of cross-links that prevent DNA replication and transcription. This results in cell cycle arrest and apoptosis. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine . The pathways involved include the activation of p53 and the subsequent induction of apoptosis through the Bcl-2-associated X protein .

Comparison with Similar Compounds

Chlorambucil-d8 is compared with other alkylating agents such as:

Cyclophosphamide: Another nitrogen mustard alkylating agent used in cancer treatment.

Melphalan: Similar to this compound, Melphalan directly alkylates DNA but has different pharmacokinetic properties and clinical applications.

Bendamustine: Combines the properties of alkylating agents and purine analogs, offering a broader spectrum of activity compared to this compound.

Properties

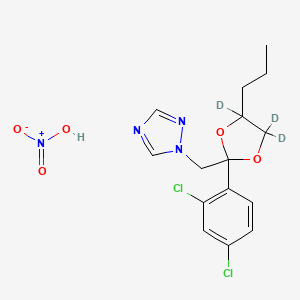

Molecular Formula |

C14H19Cl2NO2 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

4-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]butanoic acid |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i8D2,9D2,10D2,11D2 |

InChI Key |

JCKYGMPEJWAADB-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.